N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC9772692
Molecular Formula: C20H19N5O3S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O3S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H19N5O3S/c1-2-9-25-19(14-5-7-21-8-6-14)23-24-20(25)29-13-18(26)22-15-3-4-16-17(12-15)28-11-10-27-16/h2-8,12H,1,9-11,13H2,(H,22,26) |
| Standard InChI Key | QKACFKVMRSBDAO-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4 |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4 |
Introduction
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that integrates multiple chemical functionalities, including a benzodioxin moiety, a triazole ring, and a sulfanyl group. This compound is of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities.
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions. Although specific synthesis details for this exact compound are not widely documented, similar compounds often require:
-
Starting Materials: Such as 2,3-dihydro-1,4-benzodioxin-6-amine and appropriately substituted triazole derivatives.
-
Reaction Conditions: May involve the use of solvents like DMF, bases such as lithium hydride, and careful control of temperature and pH to optimize yield and purity.
Potential Biological Activities
Given its structural complexity, this compound may exhibit various biological activities, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume